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Introduction

BMS-986104 is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator that has
been investigated for the treatment of autoimmune diseases.[1][2][3] Its mechanism of action
involves agonizing the S1P1R, which leads to the sequestration of lymphocytes within the
lymph nodes and a subsequent reduction in the number of circulating lymphocytes in the
peripheral blood, a condition known as lymphopenia.[4][5] This pharmacodynamic effect is
central to the therapeutic potential of BMS-986104. Accurate and consistent measurement of
lymphocyte counts is therefore a critical component in the preclinical and clinical development
of this compound to assess its pharmacodynamics, safety, and efficacy.

These application notes provide detailed protocols for quantifying lymphocyte counts in
subjects treated with BMS-986104, utilizing standard hematological and flow cytometric
methods.

Data Presentation

The primary pharmacodynamic effect of BMS-986104 is a dose-dependent reduction in

peripheral blood lymphocyte counts. A Phase | clinical trial (NCT02211469) was designed to
assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending
doses of BMS-986104 in healthy male subjects.[1][2] A primary objective of this study was to
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determine if single doses could achieve a sufficient level of lymphopenia, defined as a 50% to
70% reduction in the absolute lymphocyte count (ALC), without significant adverse events.[1][2]

While the full dataset from this trial is not publicly available, the expected effect on lymphocyte
counts based on the trial's objectives and the mechanism of action of S1IP1R modulators is
summarized in the table below. For comparison, a related S1P1R modulator, BMS-986166, has
been shown to induce a maximum reduction in ALC of approximately 80%.

Table 1: Expected Change in Absolute Lymphocyte Count (ALC) Following BMS-986104
Administration

Expected Mean ALC (cells/ Expected Percent

Time Point . .
ML) Reduction from Baseline

Baseline (Pre-dose) 2,200 0%

24 hours post-dose 880 60%

48 hours post-dose 770 65%

72 hours post-dose 660 70%

7 days post-dose 880 60%

14 days post-dose 1,320 40%

Note: The values presented are hypothetical based on the stated objectives of clinical trials for
S1P1R modulators and are intended for illustrative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the S1P1R signaling pathway affected by BMS-986104 and
the general experimental workflow for measuring lymphocyte counts.
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Figure 1. S1P1R Signaling Pathway Modulation by BMS-986104.
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Figure 2. Experimental Workflow for Lymphocyte Count Measurement.

Experimental Protocols

Two primary methods are recommended for measuring lymphocyte counts following treatment
with BMS-986104: Complete Blood Count (CBC) for total lymphocyte enumeration and Flow

Cytometry for detailed lymphocyte subset analysis.
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Protocol 1: Absolute Lymphocyte Count Measurement
by Complete Blood Count (CBC)

This protocol outlines the procedure for obtaining an absolute lymphocyte count from a whole
blood sample using an automated hematology analyzer.

1. Materials and Equipment:
Venipuncture supplies (needle, syringe or vacutainer system)
3-4 mL K2 EDTA anticoagulation tubes
Automated hematology analyzer (e.g., Sysmex XN series, Beckman Coulter DxH series)
Calibrators and quality control materials for the hematology analyzer
Sample mixer/rocker
. Procedure:
Sample Collection:
1. Collect 3-4 mL of whole blood via venipuncture into a K2 EDTA tube.

2. Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing
with the anticoagulant and prevent clotting.

3. Label the tube with the subject identifier, date, and time of collection.
Sample Handling and Storage:
1. Analyze the sample within 24 hours of collection.

2. If immediate analysis is not possible, store the sample at room temperature (18-25°C). Do
not refrigerate or freeze the sample for CBC analysis.

Instrument Preparation:
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1. Perform daily startup and quality control checks on the hematology analyzer according to
the manufacturer's instructions.

2. Ensure that the instrument is properly calibrated.

o Sample Analysis:

1. Gently mix the blood sample on a rocker for at least 5 minutes before analysis to ensure
homogeneity.

2. Aspirate the sample into the hematology analyzer.

3. The analyzer will automatically perform a complete blood count, including the white blood
cell (WBC) count and the lymphocyte percentage.

4. The absolute lymphocyte count is calculated by the instrument (ALC = WBC count x %
lymphocytes).

» Data Recording:

1. Record the absolute lymphocyte count (reported in cells/uL or x1079/L), total WBC count,
and lymphocyte percentage.

2. Note any flags or warnings generated by the analyzer.

Protocol 2: Lymphocyte Subset Enumeration by Flow
Cytometry

This protocol provides a method for identifying and quantifying specific lymphocyte populations
(e.g., T cells, B cells, NK cells, and their subsets) using multi-color flow cytometry.

1. Materials and Equipment:
e Whole blood collected in K2 EDTA tubes

o Phosphate-buffered saline (PBS)
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o Fluorescently conjugated monoclonal antibodies against lymphocyte surface markers (e.g.,
CD3, CD4, CD8, CD19, CD56)

e Lysing solution (e.g., BD FACSLysing Solution)

e Flow cytometer (e.g., BD FACSCanto Il, Beckman Coulter CytoFLEX)
o Flow cytometry tubes

o Micropipettes

o Vortex mixer

e Centrifuge

2. Antibody Panel: A typical immunophenotyping panel for major lymphocyte subsets would
include:

CDA45-PerCP (pan-leukocyte marker)

e CD3-FITC (T cell marker)

e CD4-APC (Helper T cell marker)

e CDB8-PE (Cytotoxic T cell marker)

e CD19-PE-Cy7 (B cell marker)

e CD16/56-APC-Cy7 (NK cell marker)

3. Staining Procedure:

e Add 100 pL of well-mixed whole blood to the bottom of a flow cytometry tube.

o Add the pre-determined optimal volume of each fluorescently conjugated antibody to the
tube.

o Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
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Add 2 mL of 1X lysing solution to each tube.

Vortex immediately and incubate for 10 minutes at room temperature in the dark.
Centrifuge the tubes at 300 x g for 5 minutes.

Decant the supernatant and resuspend the cell pellet in 2 mL of PBS.

Centrifuge at 300 x g for 5 minutes.

Decant the supernatant and resuspend the cell pellet in 0.5 mL of PBS for acquisition on the
flow cytometer.

. Flow Cytometer Setup and Acquisition:
Perform daily instrument startup, cleaning, and quality control using standardized beads.
Set up the appropriate voltage and compensation settings using single-stained controls.

Acquire data for each sample, collecting a sufficient number of events (typically 50,000-
100,000 events in the lymphocyte gate).

. Data Analysis:

Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC)
characteristics.

Further refine the lymphocyte gate using the CD45 vs. SSC plot.

From the gated lymphocyte population, identify and quantify the percentages of T cells
(CD3+), B cells (CD19+), and NK cells (CD3-CD16/56+).

Within the T cell population, determine the percentages of helper T cells (CD3+CD4+) and
cytotoxic T cells (CD3+CD8+).

Calculate the absolute count of each subset by multiplying its percentage by the absolute
lymphocyte count obtained from the CBC.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8757019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

The protocols outlined in these application notes provide a standardized approach to
measuring lymphocyte counts in subjects treated with BMS-986104. Consistent application of
these methods is essential for accurately characterizing the pharmacodynamic profile of the
drug and for making informed decisions during its development. Adherence to good laboratory
practices, including regular instrument calibration and quality control, is crucial for generating
reliable and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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